molecular formula C16H10ClNO3 B11707206 Acetamide, N-(3-chloro-2-anthraquinonyl)- CAS No. 84-42-4

Acetamide, N-(3-chloro-2-anthraquinonyl)-

Cat. No.: B11707206
CAS No.: 84-42-4
M. Wt: 299.71 g/mol
InChI Key: AHCFUKJIRUAIDZ-UHFFFAOYSA-N
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Description

Acetamide, N-(3-chloro-2-anthraquinonyl)-: is a chemical compound with the molecular formula C16H10ClNO3 and a molecular weight of 299.71 g/mol . It is also known by other names such as 2-acetamido-3-chloroanthraquinone . This compound is characterized by its anthraquinone core structure, which is substituted with a chlorine atom and an acetamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(3-chloro-2-anthraquinonyl)- typically involves the acylation of 3-chloroanthraquinone with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-(3-chloro-2-anthraquinonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Acetamide, N-(3-chloro-2-anthraquinonyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Acetamide, N-(3-chloro-2-anthraquinonyl)- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular metabolism, contributing to its biological effects .

Comparison with Similar Compounds

  • 2-Acetamido-3-chloroanthraquinone
  • N-(3-Chloro-9,10-dioxoanthracen-2-yl)acetamide
  • Anthraquinone, 2-acetamido-3-chloro-

Comparison: Compared to other similar compounds, Acetamide, N-(3-chloro-2-anthraquinonyl)- is unique due to its specific substitution pattern on the anthraquinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

84-42-4

Molecular Formula

C16H10ClNO3

Molecular Weight

299.71 g/mol

IUPAC Name

N-(3-chloro-9,10-dioxoanthracen-2-yl)acetamide

InChI

InChI=1S/C16H10ClNO3/c1-8(19)18-14-7-12-11(6-13(14)17)15(20)9-4-2-3-5-10(9)16(12)21/h2-7H,1H3,(H,18,19)

InChI Key

AHCFUKJIRUAIDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

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